molecular formula C16H20BClN2O2 B1407681 1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1430750-51-8

1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1407681
CAS RN: 1430750-51-8
M. Wt: 318.6 g/mol
InChI Key: OENWVTYRFMDHSF-UHFFFAOYSA-N
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Description

Compounds with a tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . They have unique structures and good biological activity and pharmacological effects .


Synthesis Analysis

These compounds can be synthesized through substitution reactions . The structure of the synthesized compound can be confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques like X-ray diffraction . Density functional theory (DFT) can be applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve the boronic acid pinacol ester group . This group is significant in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, one such compound, 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, is a solid at 20°C .

Scientific Research Applications

Synthesis and Characterization

The compound "1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" and its derivatives are explored in the context of organic synthesis and molecular characterization. One notable study focuses on a related compound, "4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole," where its structure was confirmed through various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, MS spectroscopies, and X-ray diffraction. This research emphasizes the raw substitutional potential of the tetramethyl-dioxaborolan-yl pyrazole for synthetic applications, offering insights into the molecular structure through density functional theory (DFT) studies, aligning with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022).

Structural Insights

Further structural elucidation is provided by the synthesis of isostructural compounds, demonstrating the versatility of the chlorophenyl and pyrazole moieties in forming complex structures. Crystallization and single crystal diffraction studies reveal detailed molecular conformations, showcasing the planarity and perpendicular orientations of various phenyl groups, which contribute to the understanding of the compound's structural characteristics (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Docking and Biological Activity

While focusing on scientific research applications and excluding drug-related information, it is pertinent to mention studies that involve molecular docking to understand the interaction of similar compounds with biological targets. For example, research into "1,3-oxazole clubbed pyridyl-pyrazolines" explores the anticancer and antimicrobial potentials of these compounds, supported by molecular docking studies that suggest their mechanism of action. This approach provides a framework for understanding how structural variations in the pyrazole moiety might influence biological activity, offering a foundation for further exploration of therapeutic applications (Katariya, Vennapu, & Shah, 2021).

Mechanism of Action

The exact mechanism of action would depend on the specific application of the compound. For example, in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment, the unique structure of these compounds plays a crucial role .

Safety and Hazards

Safety and hazards associated with these compounds can also vary. For instance, 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can cause skin irritation and serious eye irritation .

Future Directions

The future directions for research on these compounds could involve exploring their potential applications in various fields, such as medicine and organic synthesis .

Biochemical Analysis

Biochemical Properties

1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura cross-coupling reactions. These interactions are crucial for the formation of biaryl compounds, which are important in the development of pharmaceuticals and other biologically active molecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with specific proteins and enzymes, thereby altering cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand for palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. This compound can also inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The binding interactions with biomolecules are crucial for its role in organic synthesis and medicinal chemistry .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects are often related to its role in modulating gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At high doses, it can lead to toxic effects, including cellular damage and alterations in metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for its role in the synthesis of complex organic molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its role in modulating cellular processes and biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and facilitating biochemical reactions .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-5-7-14(18)8-6-12/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENWVTYRFMDHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101126278
Record name 1-[(4-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1430750-51-8
Record name 1-[(4-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1430750-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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